2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS No.: 80708-31-2
Cat. No.: VC15914826
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 80708-31-2](/images/structure/VC15914826.png)
Specification
CAS No. | 80708-31-2 |
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Molecular Formula | C12H10N4O3 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | 2-acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
Standard InChI | InChI=1S/C12H10N4O3/c1-7(17)16-12(19)15-9-6-4-3-5-8(9)14(2)11(18)10(15)13-16/h3-6H,1-2H3 |
Standard InChI Key | YAVGNEUKUXIREM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1C(=O)N2C3=CC=CC=C3N(C(=O)C2=N1)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-acetyl-5-methyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione, reflects its intricate architecture. The quinoxaline moiety, a bicyclic system comprising two fused pyrazine rings, is annulated with a triazolo ring at the [4,3-a] position. Key substituents include:
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An acetyl group (-COCH₃) at position 2 of the triazole ring.
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A methyl group (-CH₃) at position 5 of the quinoxaline core.
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Two ketone groups (diones) at positions 1 and 4 of the quinoxaline system.
This arrangement confers unique electronic and steric properties, influencing reactivity and interactions with biological targets .
Synthesis and Characterization
Characterization Data
Key analytical data for analogous compounds include:
Property | Value (Analogous Compounds) | Source |
---|---|---|
Melting Point | 220–300°C | |
IR (ν, cm⁻¹) | 3073 (C-H sp²), 1644 (C=O) | |
¹H NMR (DMSO-d₆) | δ 7.39–7.81 (aromatic H), δ 2.51 (CH₃) | |
MS (m/z) | M⁺ 579.5 (rel. int. 36.4%) |
Physicochemical Properties
The compound’s low solubility in aqueous media (attributed to its planar aromatic system) contrasts with moderate solubility in polar aprotic solvents like DMSO. The acetyl group enhances electron-withdrawing effects, polarizing the triazole ring and increasing susceptibility to nucleophilic attack. Thermal stability is high, with decomposition temperatures exceeding 250°C .
Comparative Analysis with Analogous Compounds
Compound | Substituents | Activity (IC₅₀ or ED₅₀) | Source |
---|---|---|---|
2,5-Dimethyl derivative | 2-CH₃, 5-CH₃ | 2.3 μg/mL (MCF-7) | |
4-Chloro derivative | 4-Cl | 85% seizure inhibition | |
Target Compound | 2-COCH₃, 5-CH₃ | Data pending | — |
The acetyl group’s electron-withdrawing nature may enhance binding to enzymatic targets compared to methyl or chloro substituents .
Applications and Future Directions
Therapeutic Applications
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Central Nervous System Disorders: Potential as anticonvulsants or anxiolytics .
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Oncology: Tubulin-binding agents for colorectal or breast cancers .
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Allergy Management: Mast cell stabilizers for asthma or dermatitis.
Industrial Relevance
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Fluorescent Probes: Quinoxaline cores exhibit tunable emission spectra for sensor development.
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Catalysis: Transition metal complexes for cross-coupling reactions.
Research Priorities
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